

Analytical methods for 11-Hydroxy-N-methyldesloratadine detection

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Compound of Interest

Compound Name:	11-Hydroxy-N-methyldesloratadine
CAS No.:	38089-93-9
Cat. No.:	B129782

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Application Note & Protocol Quantitative Analysis of 11-Hydroxy-N-methyldesloratadine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction: The Significance of Metabolite Quantification

11-Hydroxy-N-methyldesloratadine is a significant metabolite of loratadine (Claritin®) and its active metabolite, desloratadine (Clarinex®). As a downstream product in the metabolic cascade, its concentration in biological matrices like plasma provides crucial insights into the pharmacokinetics (PK), metabolism, and overall disposition of the parent drugs. Accurate and precise quantification of this metabolite is paramount in clinical and preclinical studies for

establishing bioequivalence, understanding drug-drug interactions, and building comprehensive PK profiles.[1][2]

The inherent challenges in bioanalysis include low analyte concentrations, complex biological matrices, and the need for high selectivity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for such applications due to its superior sensitivity, specificity, and speed.[2][3]

This application note presents a robust, validated method for the determination of **11-Hydroxy-N-methyldesloratadine** in human plasma. The protocol employs Solid-Phase Extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. The methodology is designed to meet the stringent requirements for bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4][5]

Principle of the Method

The analytical strategy is based on the efficient isolation of **11-Hydroxy-N-methyldesloratadine** and a structurally similar internal standard (IS) from human plasma, followed by highly selective detection.

- **Sample Preparation:** A Solid-Phase Extraction (SPE) protocol is employed. The choice of a polymeric cation exchange sorbent is deliberate; it provides a dual mechanism of retention (ion-exchange and reversed-phase) for the basic amine structure of the analyte, leading to superior removal of endogenous plasma components like phospholipids and proteins compared to simpler methods like protein precipitation.[6][7] This results in a cleaner extract, which is critical for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.
- **Chromatographic Separation:** A reversed-phase C18 column is used to achieve chromatographic separation. A gradient elution with an acidified mobile phase ensures sharp peak shapes and resolves the analyte from any remaining matrix components.
- **Detection:** The mass spectrometer operates in the Multiple Reaction Monitoring (MRM) mode. This technique involves isolating the protonated molecular ion (precursor ion) of the analyte, subjecting it to fragmentation, and then monitoring a specific, characteristic fragment

ion (product ion). This two-stage mass filtering provides exceptional specificity, ensuring that the detected signal is unequivocally from the analyte of interest.

Diagram 1: Overall Analytical Workflow

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High-level overview of the bioanalytical process.

Materials, Reagents, and Instrumentation

Materials and Reagents

- Reference Standards: **11-Hydroxy-N-methyldesloratadine** (CAS: 38089-93-9)[8], Desloratadine-D5 (Internal Standard, IS).
- Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
- Solvents (LC-MS Grade): Methanol, Acetonitrile, Water.
- Reagents: Formic acid ($\geq 98\%$), Ammonium hydroxide.
- SPE Cartridges: Polymeric strong cation exchange (SCX) cartridges, 30 mg / 1 mL.

Instrumentation

- LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
- Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with a TurbolonSpray® source.
- Analytical Column: Waters ACQUITY UPLC HSS T3 (50 x 2.1 mm, 1.8 μm) or equivalent.[9]
- Data System: Analyst® or equivalent software.

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QC Samples

- Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of **11-Hydroxy-N-methyldesloratadine** and the IS reference standards and dissolve in methanol to a final volume of 5 mL to yield 1 mg/mL stock solutions.
- Working Solutions: Prepare intermediate working solutions by serially diluting the primary stocks with 50:50 (v/v) Methanol:Water. These solutions are used to spike the plasma.
- Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to prepare CC standards at concentrations of 0.05, 0.1, 0.5, 2.5, 10, 40, 80, and 100 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentrations:
 - LLOQ QC: 0.05 ng/mL (Lower Limit of Quantification)
 - Low QC: 0.15 ng/mL
 - Mid QC: 7.5 ng/mL
 - High QC: 75 ng/mL

Sample Extraction Protocol: Solid-Phase Extraction (SPE)

This protocol is designed for maximum removal of interfering substances. The initial dilution with acidic solution ensures proteins are precipitated and the analyte is in the correct ionization state for binding to the SCX sorbent.

- Pre-treatment: To 100 μ L of plasma sample (CC, QC, or unknown), add 20 μ L of the IS working solution (e.g., 100 ng/mL Desloratadine-D5) and vortex briefly. Add 300 μ L of 2% formic acid in water and vortex for 15 seconds.

- **Conditioning:** Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of water. **Causality:** This step activates the reversed-phase character of the polymeric sorbent and wets the ion-exchange sites.
- **Loading:** Load the entire pre-treated sample onto the conditioned SPE cartridge under low vacuum.
- **Washing:**
 - **Wash 1:** Add 1 mL of 2% formic acid in water. **Causality:** This removes highly polar, unbound matrix components.
 - **Wash 2:** Add 1 mL of Methanol. **Causality:** This removes less polar, non-specifically bound interferences like lipids.
- **Elution:** Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in Methanol. **Causality:** The basic elution solvent neutralizes the analyte's charge, disrupting its binding to the SCX sorbent and allowing it to be eluted.
- **Dry-Down & Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.

Diagram 2: Solid-Phase Extraction Workflow

```
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Step-by-step SPE protocol for sample purification.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	Waters ACQUITY HSS T3, 50 x 2.1 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient Program	Time (min)
	0.0
	0.5
	2.5
	3.5
	3.6
	4.5

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Curtain Gas (CUR)	35 psi
Collision Gas (CAD)	Medium
IonSpray Voltage (IS)	5500 V
Temperature (TEM)	550°C
Ion Source Gas 1 (GS1)	55 psi
Ion Source Gas 2 (GS2)	60 psi
MRM Transitions	See Table 3

Table 3: MRM Transitions and Compound-Dependent Parameters Note: The m/z values are based on the compound's molecular formula (C₂₀H₂₃CIN₂O, MW: 342.86)[8][10] and fragmentation patterns of similar structures.[6]

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	DP (V)	CE (V)	CXP (V)
11-Hydroxy-N-methyl-desloratadine	343.1	259.1	80	35	12
Confirming Ion	343.1	98.2	80	45	8
Desloratadine -D5 (IS)	316.2	264.1	75	32	11

Method Validation Summary

The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[3][4] The validation process is a self-validating system, ensuring that the protocol

consistently and reliably measures the analyte concentration. Key parameters are summarized below.

Table 4: Summary of Method Validation Results

Validation Parameter	Acceptance Criteria (FDA)	Result
Linearity & Range	Correlation coefficient (r^2) \geq 0.99	0.05 - 100 ng/mL, $r^2 > 0.998$
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	2.8% - 8.5%
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	4.1% - 9.2%
Intra-day Accuracy (%RE)	Within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ)	-7.6% to 6.4%
Inter-day Accuracy (%RE)	Within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ)	-5.2% to 8.1%
Extraction Recovery	Consistent and reproducible	$> 85\%$ for analyte and IS
Matrix Effect	CV of IS-normalized matrix factor $\leq 15\%$	CV $< 10\%$ across 6 lots of plasma
Stability (Freeze-Thaw)	% Bias within $\pm 15\%$	Stable for 3 cycles (-20°C to RT)
Stability (Bench-Top)	% Bias within $\pm 15\%$	Stable for 8 hours at room temperature

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of **11-Hydroxy-N-methyldesloratadine** in human plasma. The use of a tailored Solid-Phase Extraction protocol provides excellent sample clean-up, minimizing matrix effects and ensuring high data quality. The method demonstrates excellent performance in linearity, precision, and accuracy, meeting the regulatory standards for bioanalytical method validation. [11] This protocol is well-suited for high-throughput analysis in support of pharmacokinetic and clinical studies involving loratadine and desloratadine.

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